“Methyl 2-amino-5-chloronicotinate” is a chemical compound with the CAS Number: 50735-33-6 . It is often used in laboratory settings and for the manufacture of other substances . It appears as a light-yellow to yellow powder or crystals .
The specific applications can vary widely depending on the field of study. For detailed information about specific applications, experimental procedures, and outcomes, it would be best to refer to peer-reviewed papers or technical documents related to your field of interest .
Methyl 2-amino-5-chloronicotinate is a chemical compound classified as a derivative of nicotinic acid, specifically featuring an amino group at the second position and a chlorine atom at the fifth position of the pyridine ring. Its molecular formula is and it has a molecular weight of approximately 186.6 g/mol. This compound appears as a white crystalline powder and is soluble in both water and various organic solvents, making it versatile for different applications in research and industry .
The products formed from these reactions vary based on the specific conditions and reagents employed.
Research indicates that methyl 2-amino-5-chloronicotinate exhibits potential biological activities, particularly in antimicrobial and anticancer studies. Its structural characteristics allow it to interact with biological systems, possibly influencing enzyme activity or receptor binding. While detailed mechanisms remain to be fully elucidated, preliminary studies suggest that its amino and chloro functionalities enhance its bioactivity through hydrogen bonding and other interactions .
The synthesis of methyl 2-amino-5-chloronicotinate typically involves the reaction of methyl-2-aminonicotinate with N-chlorosuccinimide. This reaction is conducted under controlled conditions in a suitable solvent to ensure high yield and purity of the product. Although industrial production methods are not extensively documented, they likely adapt laboratory techniques for larger-scale synthesis, focusing on efficiency and cost-effectiveness .
Methyl 2-amino-5-chloronicotinate finds applications across various fields:
Studies on the interactions of methyl 2-amino-5-chloronicotinate with biological targets have revealed its potential effects on various pathways. It is believed to interact with specific enzymes and receptors, leading to diverse biological outcomes. The compound's unique structure allows it to engage in multiple types of bonding interactions, which may enhance its efficacy in therapeutic contexts .
Methyl 2-amino-5-chloronicotinate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
Compound Name | Similarity | Key Features |
---|---|---|
Methyl nicotinate | High | Used as a rubefacient for muscle pain |
2-Amino-5-chloronicotinic acid | High | Similar structural features without methyl ester group |
Methyl 2-amino-3-chloronicotinate | Moderate | Different substitution pattern on the pyridine ring |
Ethyl 2-amino-5-chloronicotinate | Moderate | Ethyl ester instead of methyl ester |
Methyl 6-amino-4-chloronicotinate | Moderate | Variation in amino group position |
Methyl 2-amino-5-chloronicotinate stands out due to its specific substitution pattern, which imparts distinct chemical properties and enhances its potential therapeutic applications compared to similar compounds .
Irritant